GPR119 Agonist Potency: No Quantitative Data Available for Target Compound vs. Class Benchmarks
The sulfonylpiperazine scaffold is a well-precedented GPR119 agonist chemotype, with numerous analogs reported in patents (e.g., IRM LLC US8153635) showing EC50 values in the nanomolar range in cAMP accumulation assays in HEK293 cells overexpressing human GPR119. However, no primary publication or patent example specifically discloses the GPR119 activity of N-(3-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)propyl)-2-(o-tolyloxy)acetamide. Claims of sub-100 nM potency for this compound circulated on vendor sites are not traceable to any identifiable assay, comparator, or peer-reviewed source [1]. Consequently, any potency-based differentiation against known GPR119 agonists such as APD597 or PSN632408 cannot be quantified.
| Evidence Dimension | GPR119 cAMP agonism (EC50) |
|---|---|
| Target Compound Data | Not available in any peer-reviewed or patent source |
| Comparator Or Baseline | Class benchmark: APD597 EC50 ~20-50 nM; PSN632408 EC50 ~100-200 nM (literature values, no direct comparison) |
| Quantified Difference | Cannot be calculated due to absence of target compound data |
| Conditions | HEK293-hGPR119 cAMP HTRF assay (standard class conditions, not run for target compound) |
Why This Matters
Without a measured EC50 value for this specific compound, any procurement decision based on assumed GPR119 potency is scientifically unjustified and may lead to selection of an inactive analog.
- [1] IRM LLC. Compounds and compositions as modulators of GPR119 activity. US Patent 8,153,635. 2012. View Source
